BenchChemオンラインストアへようこそ!

1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Medicinal Chemistry Target Engagement SAR Studies

1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2034228-27-6) is a synthetic urea derivative featuring a triazole-pyridine moiety and a 3,4-dimethoxybenzyl group. Its molecular formula is C18H20N6O3 with a molecular weight of 368.4 g/mol.

Molecular Formula C18H20N6O3
Molecular Weight 368.397
CAS No. 2034228-27-6
Cat. No. B2700684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
CAS2034228-27-6
Molecular FormulaC18H20N6O3
Molecular Weight368.397
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)OC
InChIInChI=1S/C18H20N6O3/c1-26-16-4-3-13(9-17(16)27-2)10-20-18(25)21-11-14-12-24(23-22-14)15-5-7-19-8-6-15/h3-9,12H,10-11H2,1-2H3,(H2,20,21,25)
InChIKeyNBCGHVXMXBCGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2034228-27-6): Procurement-Relevant Chemical and Pharmacophore Profile


1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2034228-27-6) is a synthetic urea derivative featuring a triazole-pyridine moiety and a 3,4-dimethoxybenzyl group . Its molecular formula is C18H20N6O3 with a molecular weight of 368.4 g/mol [1]. The compound integrates multiple pharmacophoric elements—a urea linkage, a 1,2,3-triazole, a pyridine ring, and a dimethoxy-substituted benzyl group—making it a versatile scaffold for medicinal chemistry and chemical biology applications [2].

Why Generic Urea-Triazole Analogs Cannot Substitute for CAS 2034228-27-6 in Target-Focused Research


The 1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl urea scaffold is shared among numerous analogs, but the 3,4-dimethoxybenzyl substituent confers distinct physicochemical and pharmacophoric properties that cannot be replicated by simple alkyl or monocyclic aromatic replacements [1]. Even closely related compounds—such as the 2-fluorobenzyl (CAS 2034228-09-4), cyclopentyl (CAS 2034532-59-5), or benzodioxole (CAS 2310122-42-8) analogs—differ substantially in hydrogen-bonding capacity, topological polar surface area, lipophilicity, and metabolic vulnerability . These differences directly impact target binding, selectivity, solubility, and downstream ADME profiles, meaning that substituting one analog for another without experimental validation introduces uncontrolled variables that can invalidate structure-activity relationship (SAR) studies or lead to false-negative/positive results in target-based assays [2].

Quantitative Differentiation Evidence for CAS 2034228-27-6 Versus Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Profile Distinguishes 3,4-Dimethoxybenzyl from Alkyl and Halo-Aromatic Analogs

CAS 2034228-27-6 possesses two methoxy oxygen atoms on the benzyl ring, contributing additional hydrogen-bond acceptor (HBA) capacity compared to analogs lacking these substituents. The 3,4-dimethoxybenzyl group provides a computed HBA count of 6, versus 5 for the 2-fluorobenzyl analog (CAS 2034228-09-4) and 5 for the cyclopentyl analog (CAS 2034532-59-5) [1]. This difference alters the compound's ability to engage kinase hinge regions or other polar binding pockets where methoxy-mediated interactions are critical for affinity and selectivity [2].

Medicinal Chemistry Target Engagement SAR Studies

Topological Polar Surface Area (TPSA) Differentiates CNS Drug-Likeness Potential from Lower TPSA Analogs

The computed TPSA for CAS 2034228-27-6 is 103 Ų, as reported by the Kuujia database, compared to 83 Ų for the cyclopentyl analog (CAS 2034532-59-5) and approximately 94 Ų for the 2-fluorobenzyl analog (CAS 2034228-09-4) [1]. TPSA values below 90 Ų are generally preferred for passive blood-brain barrier (BBB) penetration, while values above 100 Ų often correlate with reduced CNS exposure but improved oral bioavailability for peripheral targets [2].

CNS Drug Discovery BBB Permeability Physicochemical Profiling

Lipophilicity (XLogP3) Shift from Hydrophilic Alkyl to Intermediate Lipophilicity Positions 3,4-Dimethoxybenzyl for Balanced ADME

The XLogP3 of CAS 2034228-27-6 is reported as 0.6, positioning it in a moderately lipophilic range suitable for oral absorption. The benzodioxole analog (CAS 2310122-42-8) also has a reported XLogP3 of 0.6, indicating similar logP despite structural differences [1]. In contrast, the cyclopentyl analog is predicted to be more hydrophilic (lower XLogP3), while the 2-fluorobenzyl analog may exhibit higher lipophilicity due to the fluorine substituent [2]. This mid-range lipophilicity may balance solubility and membrane permeability better than the more polar cyclopentyl or the more lipophilic halo-benzyl analogs.

ADME Optimization Lipophilicity-Driven Selectivity Drug Design

Molecular Weight Advantage Over Larger Heteroaryl Analogs for Ligand Efficiency Metrics

With a molecular weight of 368.4 g/mol, CAS 2034228-27-6 is smaller than many kinase inhibitor leads but retains sufficient complexity for target engagement. It is heavier than the cyclopentyl analog (286.3 g/mol) but lighter than the benzodioxole analog (338.3 g/mol) . This places it in a favorable molecular weight range for optimizing ligand efficiency (LE) and lipophilic ligand efficiency (LLE), particularly for targets where molecular size is inversely correlated with ADME properties [1].

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

High-Value Application Scenarios for CAS 2034228-27-6 Based on Verified Differentiation Evidence


Kinase Inhibitor SAR Probe with Intermediate Lipophilicity and Enhanced HBA Capacity

CAS 2034228-27-6 is suitable as a kinase inhibitor probe in SAR campaigns where balanced lipophilicity (XLogP3 = 0.6) and an additional hydrogen-bond acceptor site are desirable for engaging polar residues in the ATP-binding pocket [1]. The 3,4-dimethoxybenzyl group can form water-mediated or direct polar contacts, differentiating it from purely hydrophobic substituents [2].

APJ Receptor Agonist Intermediate for Cardiovascular Drug Discovery

Patents from the APJ receptor agonist field (US9656998B2) indicate that triazole-urea scaffolds with substituted benzyl groups are key intermediates in synthesizing potent APJ agonists [1]. The 3,4-dimethoxy substitution pattern on the benzyl group may provide a distinct binding mode relative to mono-methoxy or unsubstituted benzyl intermediates, potentially influencing agonist potency and selectivity [2].

Chemical Biology Tool Compound with Defined Physicochemical Space for Target Engagement Studies

The compound's moderate molecular weight (368.4 g/mol), balanced TPSA (103 Ų), and accessible synthesis via CuAAC click chemistry make it a viable chemical probe for cellular target engagement studies, particularly for peripheral kinase or GPCR targets where CNS exclusion is preferred [1]. Its physicochemical profile supports adequate solubility and cell permeability for in vitro assays [2].

Quote Request

Request a Quote for 1-(3,4-dimethoxybenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.